molecular formula C11H13NO3 B13877204 2-Nitro-4-t-butylbenzaldehyde

2-Nitro-4-t-butylbenzaldehyde

Cat. No.: B13877204
M. Wt: 207.23 g/mol
InChI Key: SGPKMNPQDAOSBY-UHFFFAOYSA-N
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Description

2-Nitro-4-t-butylbenzaldehyde is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a nitro group (NO2) at the second position and a t-butyl group (C(CH3)3) at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4-t-butylbenzaldehyde typically involves the nitration of 4-t-butylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where 4-t-butylbenzaldehyde is treated with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3). The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process starting from readily available raw materials. For instance, 4-t-butyltoluene can be oxidized to 4-t-butylbenzaldehyde, followed by nitration to introduce the nitro group. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-4-t-butylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Nitro-4-t-butylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-4-t-butylbenzaldehyde depends on the specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzaldehyde moiety. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Uniqueness: 2-Nitro-4-t-butylbenzaldehyde is unique due to the presence of both the nitro and t-butyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity and make it a valuable intermediate in organic synthesis and other applications .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-tert-butyl-2-nitrobenzaldehyde

InChI

InChI=1S/C11H13NO3/c1-11(2,3)9-5-4-8(7-13)10(6-9)12(14)15/h4-7H,1-3H3

InChI Key

SGPKMNPQDAOSBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

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